molecular formula C13H16N2O3S B2859412 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865161-20-2

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide

Cat. No. B2859412
CAS RN: 865161-20-2
M. Wt: 280.34
InChI Key: WWNFBSXJXYQDRO-YPKPFQOOSA-N
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Description

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide, also known as MitoBloCK-7, is a small molecule inhibitor that targets prohibitin-1/2 (PHB1/2) proteins, which are involved in mitochondrial function and metabolism. PHB1/2 are implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. MitoBloCK-7 has shown promising results in preclinical studies as a potential therapeutic agent.

Scientific Research Applications

Photophysical Properties and Molecular Interactions

Benzothiazole derivatives are investigated for their photophysical properties and molecular interactions . Studies have shown that N-(benzo[d]thiazol-2-yl) acetamides, through hydrogen bonding, form distinct molecular assemblies critical for their photophysical behaviors. This understanding is pivotal in developing materials for optical applications and studying the fundamental properties of molecular interactions (Balijapalli et al., 2017).

Antioxidant and Anti-inflammatory Properties

Research indicates that benzothiazole acetamides exhibit antioxidant and anti-inflammatory properties . Novel benzothiazole derivatives have been synthesized and shown to possess significant antioxidant activity, suggesting their potential in developing treatments for oxidative stress-related diseases (Koppireddi et al., 2013).

Antimicrobial and Antitumor Activities

Benzothiazole compounds are evaluated for their antimicrobial and antitumor activities . Synthesis of benzothiazole derivatives has led to compounds with considerable activity against various cancer cell lines and pathogenic bacteria, underscoring their potential as chemotherapeutic agents (Yurttaş et al., 2015). Similarly, studies on benzothiazole β-lactam conjugates have highlighted their moderate antimicrobial activities and provided insights into their mechanism of action, furthering the development of new antimicrobial agents (Alborz et al., 2018).

Photovoltaic and NLO Applications

Benzothiazole derivatives have been explored for their photovoltaic efficiency and non-linear optical (NLO) activities , indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Their ability to harvest light efficiently makes them promising candidates for solar energy conversion (Mary et al., 2020).

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9(16)14-13-15(6-7-17-2)11-5-4-10(18-3)8-12(11)19-13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFBSXJXYQDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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